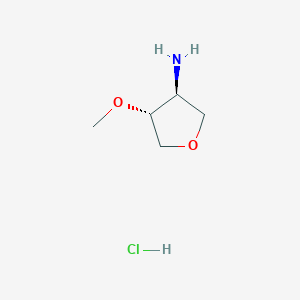
trans-4-Methoxytetrahydrofuran-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-4-Methoxytetrahydrofuran-3-amine hydrochloride” is a chemical compound with the CAS Number: 1609395-41-6 . Its molecular weight is 153.61 . The IUPAC name of this compound is (3S,4R)-4-methoxytetrahydrofuran-3-amine hydrochloride or (3R,4S)-4-methoxytetrahydrofuran-3-amine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11NO2.ClH/c1-7-5-3-8-2-4 (5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 153.61 . .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization of Amino Acids : A study by Giri et al. (2012) in the European Journal of Organic Chemistry describes the synthesis of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids with a γ-methoxy group. These amino acids were synthesized and their solution secondary structures were investigated, suggesting potential applications in peptide and protein research (Giri et al., 2012).
Chemical Interactions with Amines : Research by Sayre et al. (1993) in Chemical Research in Toxicology explored the reaction of trans-4-hydroxy-2-nonenal with primary amines, relevant for understanding physiological covalent binding with protein-based primary amino groups. This study provides insights into biochemical pathways and potential drug interactions (Sayre et al., 1993).
Neurochemical Studies : A paper published in Science by Post et al. (1973) discusses the concentrations of various amine metabolites in lumbar cerebrospinal fluid of patients with spinal cord transection. This research contributes to our understanding of neurochemistry and spinal cord injury (Post et al., 1973).
Transdermal Drug Delivery : Jona et al. (1995) in the International Journal of Pharmaceutics investigated the design of prodrugs for enhancing transdermal penetration of indomethacin. They synthesized esters of indomethacin containing tertiary amine functional groups, which could have implications for improving drug delivery systems (Jona et al., 1995).
Enzyme Engineering and Biocatalysis : A study in ACS Catalysis by Slabu et al. (2017) highlights the use of transaminases as biocatalysts for synthesizing chiral amine units, commonly found in pharmaceuticals. This research emphasizes the role of enzyme engineering in pharmaceutical synthesis (Slabu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S,4R)-4-methoxyoxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANNXAXAYGSFR-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)



![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)

![2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2712240.png)
![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712242.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2712243.png)
